![molecular formula C12H11N5OS B5558142 5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on heterocyclic compounds like 1,2,4-triazole derivatives has expanded due to their diverse pharmacological properties and applications in medicinal chemistry. These compounds, including pyrrole and furan derivatives, are known for their significant biological activities, which have prompted the synthesis and study of their physical and chemical properties. The compound of interest, incorporating furan, pyrrole, and triazole rings, represents a class of substances with potential for various biological and chemical applications.
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reaction sequences that may include the formation of hydrazides, S-alkylation, and cyclization reactions. For instance, Gotsulya et al. (2018) detailed the synthesis of 4-phenyl-5-(pyrrol-2-yl)-4H-1,2,4-triazole-3-thiols through a process involving the Friedel-Crafts reaction, hydrazinolysis, and intramolecular cyclization, highlighting the complexity and versatility of synthetic routes available for such compounds (Gotsulya et al., 2018).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural elucidation of this compound and its derivatives, highlighting their significance in the development of new materials and pharmaceuticals. For instance, Bayrak et al. (2009) described the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This work demonstrates the compound's potential in contributing to the development of new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antimicrobial Activity
The antimicrobial activity of these compounds has been a significant area of interest. For example, the synthesis and pharmacological study of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole highlighted their antimicrobial and antitubercular activities, suggesting their potential utility in addressing microbial infections and tuberculosis (Dave, Purohit, Akbari, & Joshi, 2007).
Antioxidant and Analgesic Activities
Karrouchi et al. (2016) synthesized a series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, revealing significant in vivo analgesic and in vitro antioxidant properties. This study expands the understanding of the compound's applications in developing new analgesic and antioxidant agents (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).
Corrosion Inhibition
Ansari, Quraishi, and Singh (2014) investigated Schiff's bases of pyridyl substituted triazoles as new and effective corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating the compound's potential in industrial applications for protecting metals against corrosion (Ansari, Quraishi, & Singh, 2014).
Propriétés
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-16-6-2-4-9(16)8-13-17-11(14-15-12(17)19)10-5-3-7-18-10/h2-8H,1H3,(H,15,19)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYJZOZNUBOJJR-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NN2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)
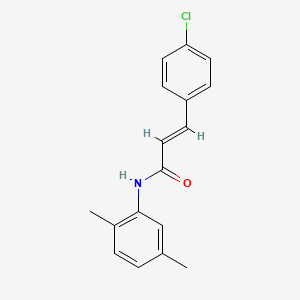
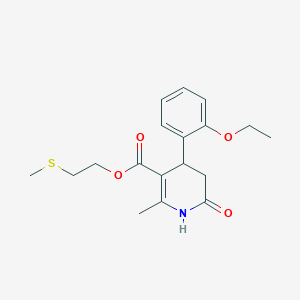
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
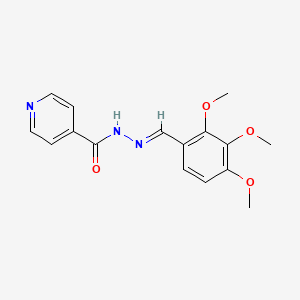
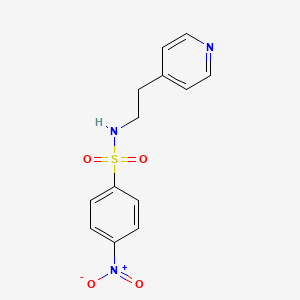
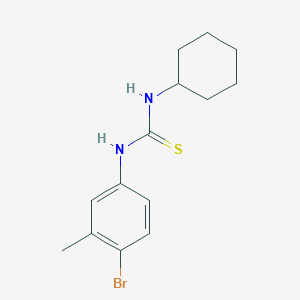
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)
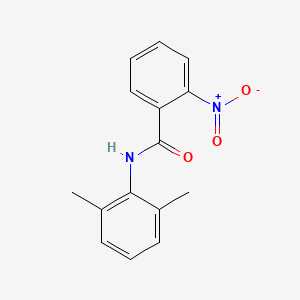
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)

![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)
